molecular formula C10H12F3N3OS B7480762 (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone

カタログ番号 B7480762
分子量: 279.28 g/mol
InChIキー: LQGFQPFECSMGDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as MTIP, is a small molecule that has been extensively studied for its potential use in treating various diseases. MTIP is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In

作用機序

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of addiction, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce the reinforcing effects of drugs of abuse, as well as the motivation to seek out these drugs. In animal models of schizophrenia, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to improve cognitive function, as well as reduce the positive and negative symptoms of the disease. In animal models of Parkinson's disease, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to protect against neurotoxicity and improve motor function.

実験室実験の利点と制限

One advantage of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its high selectivity for the D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone is its relatively low potency, which may require higher doses to achieve therapeutic effects.

将来の方向性

There are several future directions for research on (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. One area of interest is the potential use of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Another area of interest is the development of more potent and selective D3 receptor antagonists, which may have greater therapeutic potential compared to (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, as well as its potential side effects and safety profile.

合成法

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 4-(trifluoromethyl)piperidine-1-carboxylic acid chloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a reduction step using a reducing agent, such as sodium borohydride, to yield the final product, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone.

科学的研究の応用

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in treating various neuropsychiatric disorders. In preclinical studies, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect against neurotoxicity in animal models of Parkinson's disease. These findings suggest that (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone may have therapeutic potential in the treatment of these disorders.

特性

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3OS/c1-6-8(18-15-14-6)9(17)16-4-2-7(3-5-16)10(11,12)13/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGFQPFECSMGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。